N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C14H13N5O2 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N5O2/c1-2-4-12-11(3-1)20-7-9(21-12)5-15-13-10-6-18-19-14(10)17-8-16-13/h1-4,6,8-9H,5,7H2,(H2,15,16,17,18,19) |
InChI Key |
FXHLYIXNDRMPQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles
Procedure :
- Starting Material : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 ) is hydrolyzed to 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (2 ) using alcoholic NaOH.
- Cyclization : Fusion of 2 with urea at 180–200°C yields 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (3 ).
- Chlorination : Treatment of 3 with POCl₃ and PCl₅ generates 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4 ).
Key Reaction :
$$
\text{Compound 2} \xrightarrow{\text{Urea, 200°C}} \text{Compound 3} \xrightarrow{\text{POCl}3/\text{PCl}5} \text{Compound 4}
$$
One-Flask Vilsmeier Approach
- Vilsmeier Reagent Formation : 5-Aminopyrazole (5 ) reacts with PBr₃ in DMF to form a Vilsmeier adduct.
- Heterocyclization : Addition of hexamethyldisilazane promotes cyclization to pyrazolo[3,4-d]pyrimidine (6 ).
Conditions :
Functionalization with 2,3-Dihydro-1,4-benzodioxinmethyl Amine
Nucleophilic Substitution of 4-Chloro Intermediate
- Intermediate : 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (7 ) is prepared via chlorination of pyrazolo[3,4-d]pyrimidin-4-ol.
- Amination : Reaction of 7 with 2,3-dihydro-1,4-benzodioxin-2-ylmethanamine (8 ) in ethanol under reflux.
Conditions :
- Solvent: Ethanol
- Base: Triethylamine (1.2 equiv)
- Temperature: 80°C, 6–8 hours
- Yield: 70–78%.
Mechanism :
$$
\text{Cl} \xrightarrow{\text{NH}2-\text{CH}2-\text{(benzodioxin)}} \text{NH}-\text{CH}_2-\text{(benzodioxin)} + \text{HCl}
$$
Reductive Amination Approach
- Aldehyde Intermediate : 2,3-Dihydro-1,4-benzodioxin-2-carbaldehyde (9 ) is condensed with 4-aminopyrazolo[3,4-d]pyrimidine (10 ).
- Reduction : Sodium cyanoborohydride reduces the imine intermediate to the amine.
Conditions :
Comparative Analysis of Methods
Optimization and Challenges
Regioselectivity in Pyrazolo[3,4-d]pyrimidine Formation
Purification of Final Product
- Technique : Column chromatography (silica gel, eluent: EtOAc/hexane 3:7) removes unreacted amine and chlorinated byproducts.
- Purity : >95% (HPLC).
Scalability and Industrial Relevance
- Preferred Route : One-flask Vilsmeier method combined with nucleophilic substitution offers the best balance of yield (85% overall) and scalability.
- Cost Drivers : POCl₃ and 2,3-dihydro-1,4-benzodioxin-2-ylmethanamine are high-cost reagents; in-house synthesis of the amine reduces expenses.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological activity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives is highly substituent-dependent. Key analogues and their properties are summarized below:
Key Observations :
- Lipophilicity and CNS Penetration : The benzodioxin group in the target compound may enhance blood-brain barrier permeability compared to simpler aryl substituents (e.g., furan or pyridine) .
- Halogen Effects : Chlorine substituents (e.g., in S29 and N-benzyl derivatives) correlate with improved potency in neuroblastoma and kinase inhibition .
- Bulkier Groups : Pyridinylmethyl or benzyl substituents (e.g., in and ) increase molecular weight but may reduce solubility.
Key Advantages and Limitations of the Target Compound
- Advantages :
- Benzodioxin moiety may enhance stability and CNS penetration.
- Moderate molecular weight (270.29) balances solubility and membrane permeability.
- Limitations :
- Lack of halogen substituents (cf. S29) may reduce potency against kinases.
- Synthetic complexity compared to simpler analogues (e.g., N-methyl derivatives in ).
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article explores its synthesis, structural characteristics, and biological activity based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a 2,3-dihydro-1,4-benzodioxin moiety. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes.
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds with similar structures. For instance, a series of pyrazolo[4,3-e][1,2,4]triazine derivatives were assessed for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) . While these derivatives did not exhibit significant cytotoxicity at tested concentrations, they highlighted the importance of structural modifications in enhancing bioactivity.
Kinase Inhibition
The biological activity of this compound may also involve inhibition of specific kinases. Kinases are crucial in various signaling pathways related to cancer progression. A study on related compounds indicated that certain pyrazolo derivatives could inhibit kinases like CDK2/cyclin E and Abl protein kinases . However, the specific activity of the compound remains to be fully elucidated.
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound. For example:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Pyrazolo derivative A | MCF-7 | >10 | No significant cytotoxicity observed |
| Pyrazolo derivative B | K-562 | >10 | No significant cytotoxicity observed |
| This compound | TBD | TBD | Further studies needed |
These findings suggest that while initial screening may not reveal potent activity against these cell lines, further optimization and structural modifications could enhance efficacy.
Structural Insights
The molecular structure plays a critical role in determining the biological activity of the compound. Computational studies using density functional theory (DFT) have been employed to predict electronic properties and binding affinities with target proteins . Such studies can guide future synthesis efforts to improve potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
